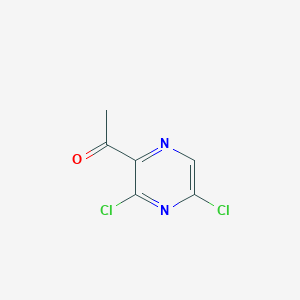

1-(3,5-Dichloropyrazin-2-YL)ethanone

Descripción general

Descripción

1-(3,5-Dichloropyrazin-2-YL)ethanone is a chemical compound with the molecular formula C6H4Cl2N2O and a molecular weight of 191.01 g/mol . It is a derivative of pyrazine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions of the pyrazine ring and an ethanone group at the 2nd position. This compound is primarily used as a building block in organic synthesis and has various applications in scientific research.

Mecanismo De Acción

Target of Action

The primary target of 1-(3,5-Dichloropyrazin-2-YL)ethanone is the LmPTR1 pocket . This pocket is characterized by lower binding free energy, which makes it a desirable fitting pattern for the compound .

Mode of Action

The compound interacts with its target by fitting into the LmPTR1 pocket . This interaction is facilitated by the compound’s structure and the lower binding free energy of the pocket

Biochemical Pathways

The compound’s interaction with the lmptr1 pocket suggests it may influence pathways related to this target

Result of Action

Given the compound’s interaction with the LmPTR1 pocket , it can be inferred that the compound may have some influence on the functions related to this target.

Métodos De Preparación

The synthesis of 1-(3,5-Dichloropyrazin-2-YL)ethanone typically involves the chlorination of pyrazine derivatives followed by acylation. One common method includes the reaction of 3,5-dichloropyrazine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

1-(3,5-Dichloropyrazin-2-YL)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid using standard reagents like sodium borohydride for reduction and potassium permanganate for oxidation.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, using palladium catalysts and boron reagents.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-(3,5-Dichloropyrazin-2-YL)ethanone has been explored for various applications in scientific research:

Medicinal Chemistry

- Drug Discovery : The compound has shown potential as a precursor for synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents. Its unique structure allows for modifications that can enhance biological activity.

- Biological Activity : Studies indicate that it may possess antifungal, anti-inflammatory, and anticancer properties. For instance, preliminary research suggests its interaction with the LmPTR1 pocket may influence pathways related to inflammation and cancer progression.

Organic Synthesis

- Building Block : It serves as an important building block in organic synthesis for developing more complex heterocyclic compounds. The compound can participate in various reactions such as substitution reactions where chlorine atoms can be replaced by other nucleophiles.

Materials Science

- Specialty Chemicals Production : this compound is utilized in producing specialty chemicals and materials due to its unique reactivity profile.

Case Studies

Several case studies have evaluated the efficacy of related compounds:

- Cytotoxicity Studies : Research on derivatives similar to this compound demonstrated significant cytotoxic effects on glioma cell lines while sparing healthy cells. This suggests selective action that could be harnessed for therapeutic purposes.

- Mechanistic Insights : Flow cytometry analysis revealed that certain derivatives induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

Comparación Con Compuestos Similares

1-(3,5-Dichloropyrazin-2-YL)ethanone can be compared with similar compounds such as:

1-(5-Chloropyrazin-2-YL)ethanone: This compound has a similar structure but with only one chlorine atom, which may result in different reactivity and applications.

1-(3,5-Dichlorophenyl)ethanone: While structurally similar, the presence of a phenyl ring instead of a pyrazine ring can significantly alter its chemical properties and uses.

2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: This compound contains a dihydroxyphenyl group, which introduces additional sites for chemical modification and potential biological activity.

Actividad Biológica

1-(3,5-Dichloropyrazin-2-YL)ethanone is a heterocyclic compound characterized by its molecular formula C₆H₄Cl₂N₂O and a molecular weight of 191.01 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antifungal, anti-inflammatory, and anticancer properties. This article explores the synthesis, mechanisms of action, and biological activities of this compound, supported by research findings and case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Chlorination : Chlorination of pyrazine derivatives introduces chlorine atoms at the 3 and 5 positions.

- Acylation : The reaction of 3,5-dichloropyrazine with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) is a common method.

- Alternative Routes : Other methods may include the use of 3,5-dichloropyrazine-2-carbonitrile reacted with methylmagnesium bromide.

These synthetic routes highlight the compound's versatility and potential for further modification to enhance biological activity .

The primary target of this compound is the LmPTR1 pocket, where it interacts to influence various biochemical pathways. The interaction suggests that it may modulate pathways related to inflammation and cancer progression .

Table 1: Comparison of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antifungal | Exhibits potential antifungal activity | |

| Anti-inflammatory | May influence inflammatory pathways | |

| Anticancer | Potential effectiveness in cancer treatment |

Biological Activity

Research indicates that this compound has several promising biological activities:

- Antifungal Activity : Studies have shown that this compound can inhibit the growth of various fungal strains, making it a candidate for antifungal drug development .

- Anti-inflammatory Properties : Initial investigations suggest that it may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .

- Anticancer Potential : There is emerging evidence supporting its role in cancer treatment. For instance, compounds structurally related to this compound have shown cytotoxic effects against cancer cell lines, indicating potential applications in oncology .

Case Studies

Several case studies have explored the efficacy of related compounds in various biological contexts:

- Cytotoxicity Studies : A study on derivatives similar to this compound demonstrated significant cytotoxic effects on glioma cell lines while sparing healthy cells. This suggests a selective action that could be harnessed for therapeutic purposes .

- Mechanistic Insights : Flow cytometry analysis revealed that certain derivatives induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Propiedades

IUPAC Name |

1-(3,5-dichloropyrazin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c1-3(11)5-6(8)10-4(7)2-9-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYUCBQERMHHCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.